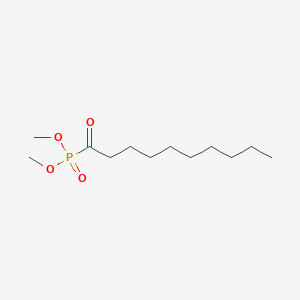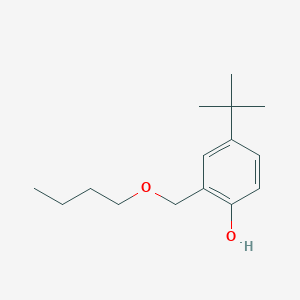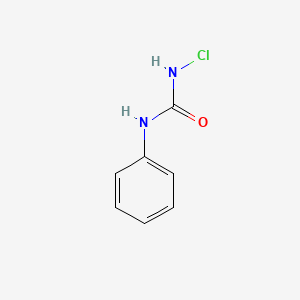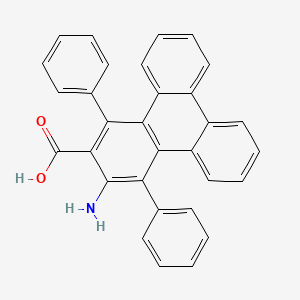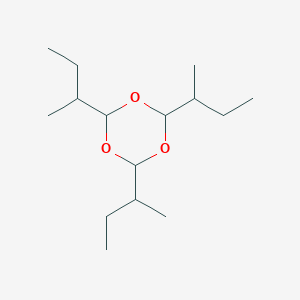![molecular formula C16H20BrNO5 B14295758 Diethyl acetamido[(2-bromophenyl)methyl]propanedioate CAS No. 120667-45-0](/img/structure/B14295758.png)
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a propanedioate backbone, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-bromophenyl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl propanedioate (diethyl malonate) with an appropriate bromophenylmethyl halide under basic conditions. Sodium ethoxide in ethanol is often used as the base to generate the enolate ion, which then undergoes nucleophilic substitution with the bromophenylmethyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the propanedioate moiety can be reduced to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl acetamido[(2-bromophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamido and propanedioate moieties can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler analog without the bromophenyl and acetamido groups.
Diethyl acetamidomalonate: Similar structure but lacks the bromophenyl group.
Uniqueness
Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
120667-45-0 |
|---|---|
Molekularformel |
C16H20BrNO5 |
Molekulargewicht |
386.24 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(2-bromophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ROWKBRIOUJAKJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1Br)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


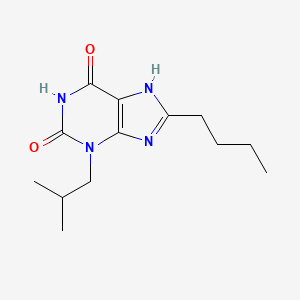

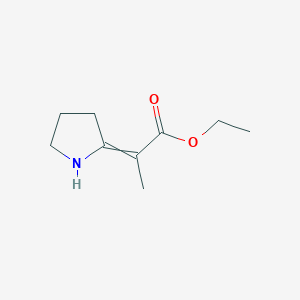
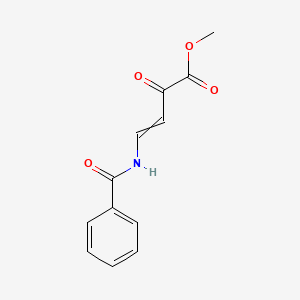
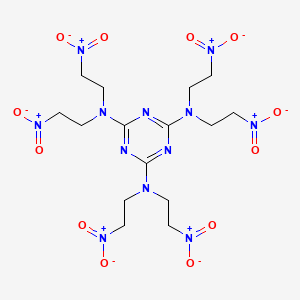

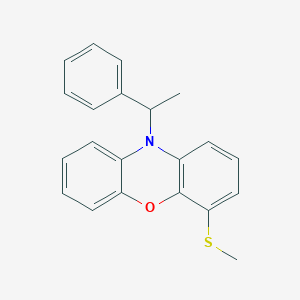
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
